

# Application Note: Chromatographic Purity Analysis of Pigment Red 146

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## Compound of Interest

Compound Name: Pigment Red 146

Cat. No.: B035983

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## Abstract

This application note details a robust method for the determination of the purity of **Pigment Red 146** (C.I. 12485) using reverse-phase high-performance liquid chromatography (RP-HPLC). **Pigment Red 146** is a widely used monoazo pigment in printing inks, coatings, and plastics.<sup>[1][2][3]</sup> Ensuring the purity of this pigment is critical for color consistency, performance, and regulatory compliance. The described method provides a reliable protocol for separating **Pigment Red 146** from its potential impurities, which may include unreacted starting materials or by-products from the synthesis process. This document is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

## Introduction

**Pigment Red 146**, a naphthol AS pigment, is synthesized via the diazotization of an aromatic amine followed by coupling with a substituted naphthalene derivative.<sup>[4][5]</sup> The manufacturing process can sometimes lead to the presence of impurities that can affect the final product's quality. Therefore, a reliable analytical method for purity assessment is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture.<sup>[6][7]</sup> This application note presents a validated RP-HPLC method for the purity analysis of **Pigment Red 146**.

## Experimental Protocol

### Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of organic pigments.[8]
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Formic acid (analytical grade).
- Sample: **Pigment Red 146** (Technical Grade).[9][10]
- Standard: **Pigment Red 146** analytical standard (if available).

## Preparation of Mobile Phase and Sample

- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Sample Preparation: Accurately weigh 10 mg of the **Pigment Red 146** sample and dissolve it in 10 mL of a suitable solvent like N,N-Dimethylformamide (DMF) or a mixture of methanol and chloroform to obtain a stock solution of 1 mg/mL. Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

## Chromatographic Conditions

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm and the maximum absorption wavelength of **Pigment Red 146** (determined by PDA scan).
- Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	50	50
20.0	10	90
25.0	10	90
25.1	50	50
30.0	50	50

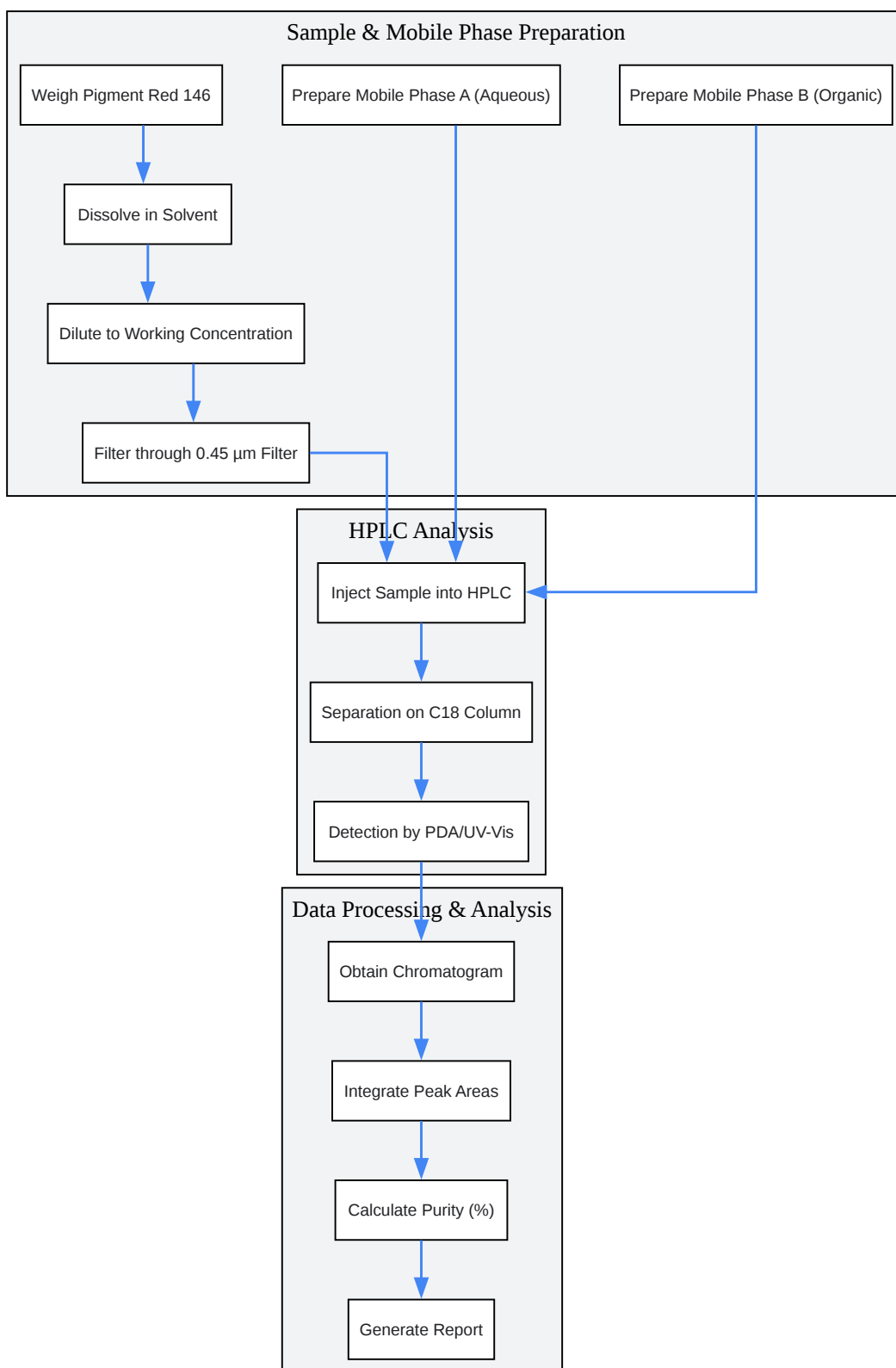
## Data Presentation

The purity of the **Pigment Red 146** sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Quantitative Analysis of **Pigment Red 146** Purity

Sample ID	Retention Time (min)	Peak Area	Area %	Identification
PR-146-Batch1	2.5	15000	0.5	Impurity 1 (Starting Material A)
4.2	25000	0.8	Impurity 2 (Starting Material B)	
15.8	2945000	98.5	Pigment Red 146	
18.1	15000	0.2	Impurity 3 (By-product)	
Total	3000000	100.0		

## Mandatory Visualization



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